

(E)-2,3-Dichloro-2-butene structure

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Compound of Interest

Compound Name: 2,3-Dichloro-2-butene

Cat. No.: B073511

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[8] **2,3-Dichloro-2-butene** | C4H6Cl2 | CID 54351979 - PubChem - NIH **2,3-Dichloro-2-butene** | C4H6Cl2 | CID 54351979 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... **2,3-Dichloro-2-butene** | C4H6Cl2 | CID 54351979 - PubChem. [1](#)

[2] 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem 2-Butene, 2,3-dichloro-, (E)- ... 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... **(E)-2,3-Dichloro-2-butene**. View More... Molecular Weight. 124.99 g/mol . Computed by PubChem 2.2 (PubChem release 2025.09.15). Dates. Create: 2007-02-07. Modify: 2025-09-27. Contents. Title and ... 2.3.3 DSSTox Substance ID. DTXSID501307517. EPA DSSTox. 2.3.4 Nikkaji Number. J80.250F. Japan Chemical Substance Dictionary (Nikkaji). J80.789C. Japan Chemical Substance Dictionary (Nikkaji) **(E)-2,3-Dichloro-2-butene**. View More... Molecular Weight. 124.99 g/mol . Computed by PubChem 2.2 (PubChem release 2025.09.15). Dates. Create: 2007-02-07. Modify: 2025-09-27. Contents. Title and ... MolGenie Organic Chemistry Ontology. -- INVALID-LINK-- · PATENTSCOPE (WIPO). SID 396109995. --INVALID-LINK--. Connect with NLM. Twitter · Facebook · YouTube · National Library of Medicine 8600 Rockville Pike, Bethesda, MD 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem. ...

- 2.4.1 Depositor-Supplied Synonyms
- 1587-29-7.

- RefChem:1062569.
- 2-Butene, 2,3-dichloro-, (E)-
- (E)-2,3-dichlorobut-2-ene.
- **(E)-2,3-Dichloro-2-butene.**
- trans-2,3-dichloro-but-2-ene.
- SCHEMBL268881.
- SCHEMBL818784.
- **trans-2,3-Dichloro-2-butene.**
- YRCBNVMRRBIDNF-ONEGZZNKSA-N.
- DTXSID501307517.
- NS00079048. ...
- 2.1 Computed Descriptors
- 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene.
- 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+
- 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N.
- 2.1.4 SMILES. C/C(=C(/C)\Cl)/Cl. ...
- 2.4 Synonyms
- 1587-29-7.
- RefChem:1062569.
- 2-Butene, 2,3-dichloro-, (E)-

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- DTXSID501307517.
- NS00079048. ...
- 2 Names and Identifiers
- "2.1 Computed Descriptors. 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene. 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N. 2.1.4 SMILES. ... "
- 2.2 Molecular Formula. C4H6Cl2 Computed by PubChem 2.2 (PubChem release 2025.09.15) PubChem.
- "2.3 Other Identifiers. 2.3.1 CAS. 1587-29-7. CAS Common Chemistry; EPA DSSTox; European Chemicals Agency (ECHA) 2.3.2 European Community (EC) Number. 605-159-5. European Chemicals Agency (ECHA) ... "
- 2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 1587-29-7. RefChem:1062569. 2-Butene, 2,3-dichloro-, (E)- (E)-2,3-dichlorobut-2-ene. **(E)-2,3-Dichloro-2-butene.** ...
- 3 Chemical and Physical Properties
- 3.1 Computed Properties. Property Name. 124.99 g/mol . 2.5. 123.9846556 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 123.9846556 Da. Computed by PubChem

2.2 (PubChem release 2025.09.15) 0 Å² 63.6. PubChem.

- 3.2 SpringerMaterials Properties. Optical coefficient. Refractive index. SpringerMaterials. ...
- 2 Names and Identifiers
- 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene.
- 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+
- 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N.
- 2.1.4 SMILES. C/C(=C(/C)\Cl)\Cl. ...
- 2.3 Other Identifiers
- 2.3.1 CAS. 1587-29-7. CAS Common Chemistry; EPA DSSTox; European Chemicals Agency (ECHA)
- 2.3.2 European Community (EC) Number. 605-159-5. European Chemicals Agency (ECHA)
- 2.3.3 DSSTox Substance ID. DTXSID501307517. EPA DSSTox.
- 2.3.4 Nikkaji Number. J80.250F. Japan Chemical Substance Dictionary (Nikkaji) J80.789C. Japan Chemical Substance Dictionary (Nikkaji) [3](#) (E)-2,3-Dichloro-2-butene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2,3-dichloro-2-butene is a chlorinated alkene that serves as a versatile intermediate in organic synthesis. Its stereochemistry and the presence of two chlorine atoms on the double bond make it a unique building block for the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides a detailed overview of the structure, properties, synthesis, and reactivity of **(E)-2,3-dichloro-2-butene**, intended to be a valuable resource for professionals in research and development.

Chemical Structure and Properties

(E)-2,3-dichloro-2-butene, also known as **trans-2,3-dichloro-2-butene**, is a molecule with the chemical formula $C_4H_6Cl_2$. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the two chlorine atoms are on opposite sides of the double bond. This arrangement is in contrast to its (Z) or cis-isomer, where the chlorine atoms are on the same side.

The key structural feature of **(E)-2,3-dichloro-2-butene** is the C=C double bond at the second carbon, with a chlorine atom and a methyl group attached to each of the doubly bonded carbons.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **(E)-2,3-dichloro-2-butene** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	$C_4H_6Cl_2$	[4] [5] [6]
Molecular Weight	124.99 g/mol	[4] [6]
CAS Number	1587-29-7	[4] [5] [6]
Boiling Point	97-99 °C (at 680 mmHg)	[6]
Density	1.1416 g/cm ³	[4] [6]
Refractive Index	1.4582	[4] [6]
Melting Point	-27.02 °C (estimate)	[4] [6]
XLogP3-AA	2.5	[4]
Exact Mass	123.9846556	[4] [6]

Spectroscopic Data

While specific, detailed spectra for **(E)-2,3-dichloro-2-butene** are not readily available in public databases, its spectroscopic characteristics can be predicted based on the analysis of its isomers and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: Due to the symmetry of the (E)-isomer, a single signal would be expected for the six equivalent protons of the two methyl groups. This signal would likely appear as a singlet in the upfield region of the spectrum.
- ^{13}C NMR: Two distinct signals would be predicted. One signal for the two equivalent methyl carbons and another for the two equivalent sp^2 hybridized carbons of the double bond.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for:

- C-H stretching and bending vibrations of the methyl groups.
- A C=C stretching vibration, which might be weak or absent due to the symmetrical nature of the substitution.
- C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 124. Due to the presence of two chlorine atoms, characteristic isotopic peaks at $\text{M}+2$ and $\text{M}+4$ would also be observed in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. Common fragmentation patterns would likely involve the loss of a chlorine atom ($\text{M}-35$ and $\text{M}-37$) and a methyl group ($\text{M}-15$).

Synthesis of (E)-2,3-Dichloro-2-butene

A primary method for the synthesis of **(E)-2,3-dichloro-2-butene** is through the addition of chlorine to 2-butyne. This reaction typically proceeds via an anti-addition mechanism, leading to the preferential formation of the (E)-isomer.

Experimental Protocol: Chlorination of 2-Butyne

Objective: To synthesize **(E)-2,3-dichloro-2-butene** by the electrophilic addition of chlorine to 2-butyne.

Materials:

- 2-Butyne
- Chlorine (Cl₂) gas
- An inert solvent (e.g., carbon tetrachloride, CCl₄)
- Round-bottom flask
- Gas inlet tube
- Stirring apparatus
- Cooling bath
- Apparatus for fractional distillation

Procedure:

- Dissolve 2-butyne in an appropriate volume of the inert solvent in a round-bottom flask equipped with a gas inlet tube and a stirrer.
- Cool the reaction mixture to a low temperature (e.g., 0 °C) using a cooling bath to control the exothermicity of the reaction.
- Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent over-chlorination and side reactions.
- Monitor the reaction progress by a suitable method (e.g., gas chromatography) until the starting material is consumed.
- Once the reaction is complete, stop the flow of chlorine gas and allow the reaction mixture to warm to room temperature.

- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to isolate **(E)-2,3-dichloro-2-butene** from any remaining starting material, the (Z)-isomer, and other byproducts.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as both chlorine gas and chlorinated hydrocarbons are toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Chemical Reactivity and Applications

(E)-2,3-dichloro-2-butene is a reactive intermediate that can participate in a variety of organic transformations, making it a valuable precursor in the synthesis of more complex molecules. The presence of the double bond and the two chlorine atoms provides multiple sites for chemical modification.

Nucleophilic Substitution Reactions

The chlorine atoms in **(E)-2,3-dichloro-2-butene** are susceptible to nucleophilic substitution, although the vinylic nature of the C-Cl bonds makes these reactions less facile than with saturated alkyl halides. Strong nucleophiles can displace one or both chlorine atoms to form new carbon-nucleophile bonds.

Addition Reactions

The double bond can undergo addition reactions, such as hydrogenation or halogenation, although the electron-withdrawing effect of the chlorine atoms deactivates the double bond towards electrophilic attack.

Use in Polymer Chemistry

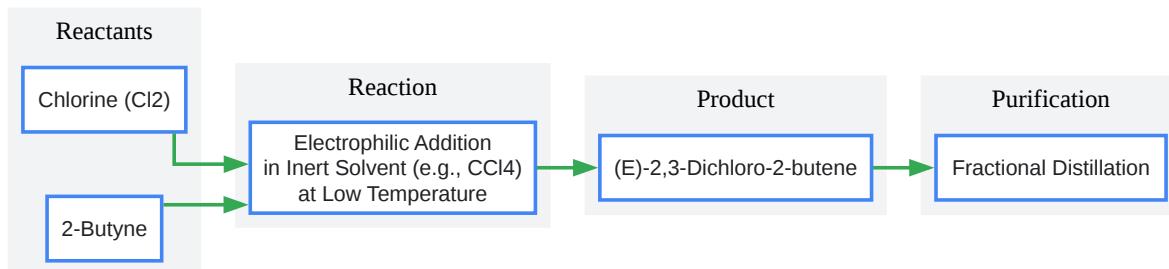
Chlorinated alkenes can serve as monomers or co-monomers in polymerization reactions. While specific large-scale polymerization applications of **(E)-2,3-dichloro-2-butene** are not widely documented, its structure suggests potential for incorporation into specialty polymers.

Intermediate in Drug and Agrochemical Synthesis

The use of chlorinated hydrocarbons as intermediates in the synthesis of pharmaceuticals and agrochemicals is a common strategy. The chlorine atoms can be replaced by other functional groups, and the carbon skeleton can be further elaborated to build the desired molecular architecture. However, specific examples of marketed drugs or pesticides that utilize **(E)-2,3-dichloro-2-butene** as a direct precursor are not readily found in the public literature.

Visualizations

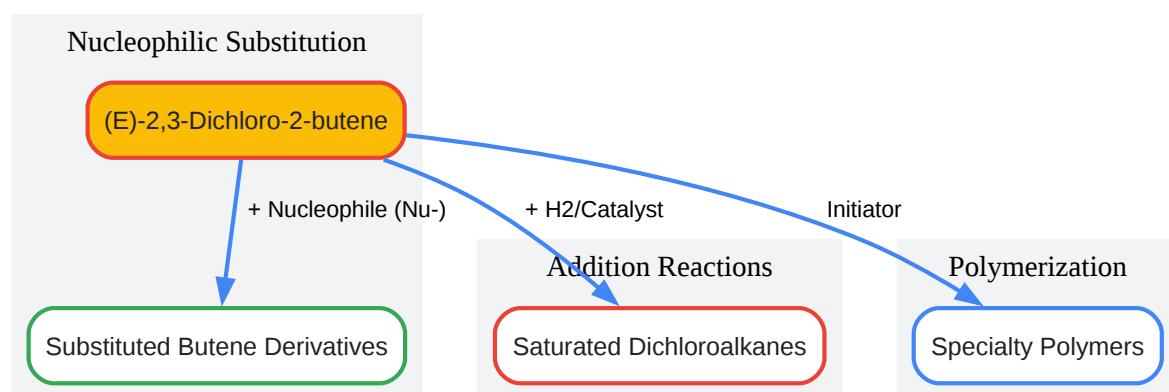
Synthesis Workflow



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Caption: Synthesis of **(E)-2,3-dichloro-2-butene** from 2-butyne.

General Reactivity Pathways



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Caption: General reactivity of **(E)-2,3-dichloro-2-butene**.

Conclusion

(E)-2,3-dichloro-2-butene is a halogenated hydrocarbon with a defined stereochemistry that offers potential as an intermediate in various fields of chemical synthesis. While detailed spectroscopic and reaction data in the public domain are limited, its structural features suggest a range of possible chemical transformations. This guide has summarized the available information on its properties, provided a plausible synthesis protocol, and outlined its general reactivity, serving as a foundational resource for scientists and researchers interested in utilizing this compound in their work. Further research into the specific applications and reaction pathways of **(E)-2,3-dichloro-2-butene** would be beneficial for expanding its utility in drug development and materials science.

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